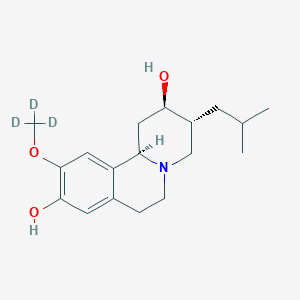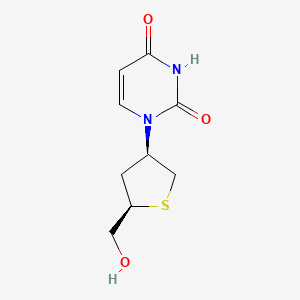
2-Hydroxymethyl-4-(1H-uracil-1-yl)-tetrahydrothiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxymethyl-4-(1H-uracil-1-yl)-tetrahydrothiophene is a synthetic organic compound that combines a uracil moiety with a tetrahydrothiophene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxymethyl-4-(1H-uracil-1-yl)-tetrahydrothiophene typically involves the following steps:
Formation of the Tetrahydrothiophene Ring: This can be achieved through cyclization reactions involving sulfur-containing precursors.
Attachment of the Uracil Moiety: The uracil group can be introduced via nucleophilic substitution reactions.
Hydroxymethylation: The hydroxymethyl group is added through reactions involving formaldehyde or other hydroxymethylating agents.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate.
Reduction: The uracil moiety can undergo reduction reactions to form dihydro-uracil derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the hydroxymethyl position.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
Oxidation Products: Carboxylic acid derivatives.
Reduction Products: Dihydro-uracil derivatives.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for more complex molecules.
Biology: As a probe for studying nucleic acid interactions.
Medicine: Potential use in antiviral or anticancer therapies.
Industry: As an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-Hydroxymethyl-4-(1H-uracil-1-yl)-tetrahydrothiophene would depend on its specific application. For example, if used as an antiviral agent, it might inhibit viral replication by interfering with nucleic acid synthesis. The molecular targets could include viral enzymes or host cell machinery involved in nucleic acid metabolism.
Comparación Con Compuestos Similares
Similar Compounds
2-Hydroxymethyl-4-(1H-uracil-1-yl)-tetrahydrofuran: Similar structure but with an oxygen atom instead of sulfur.
2-Hydroxymethyl-4-(1H-thymine-1-yl)-tetrahydrothiophene: Similar structure but with a thymine moiety instead of uracil.
Uniqueness
The presence of the tetrahydrothiophene ring and the uracil moiety makes 2-Hydroxymethyl-4-(1H-uracil-1-yl)-tetrahydrothiophene unique. The sulfur atom in the tetrahydrothiophene ring can impart different chemical properties compared to oxygen-containing analogs, potentially leading to different biological activities.
Propiedades
Número CAS |
142941-57-9 |
|---|---|
Fórmula molecular |
C9H12N2O3S |
Peso molecular |
228.27 g/mol |
Nombre IUPAC |
1-[(3R,5R)-5-(hydroxymethyl)thiolan-3-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H12N2O3S/c12-4-7-3-6(5-15-7)11-2-1-8(13)10-9(11)14/h1-2,6-7,12H,3-5H2,(H,10,13,14)/t6-,7-/m1/s1 |
Clave InChI |
RUGQFCFMNXUZQE-RNFRBKRXSA-N |
SMILES isomérico |
C1[C@H](CS[C@H]1CO)N2C=CC(=O)NC2=O |
SMILES canónico |
C1C(CSC1CO)N2C=CC(=O)NC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


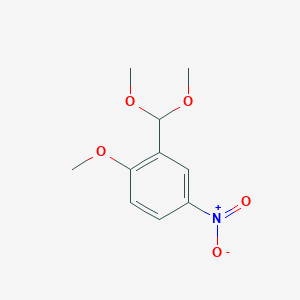
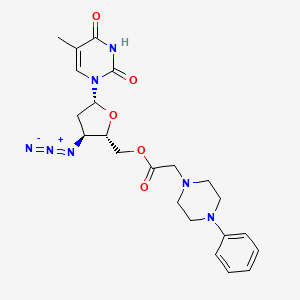


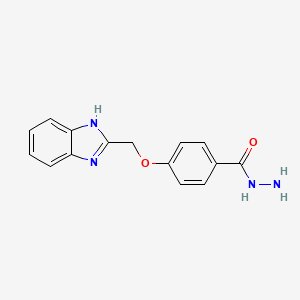
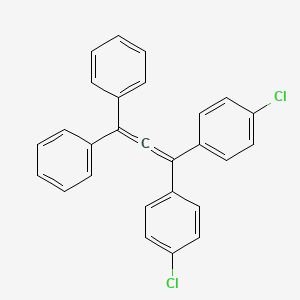
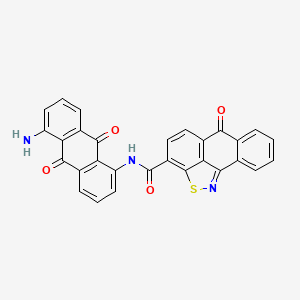
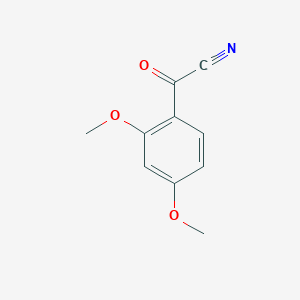
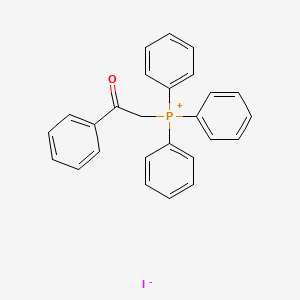
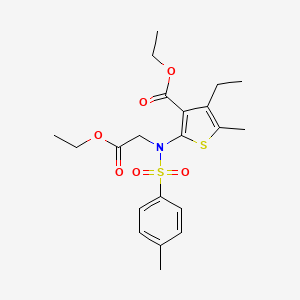
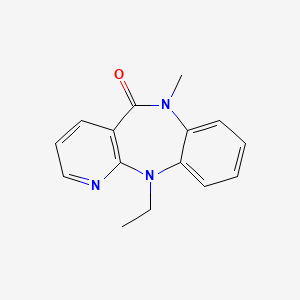
![6-Nitrotetrazolo[1,5-a]pyridine](/img/structure/B12802144.png)

